3-Piperidinamine hydrochloride

Medicinal Chemistry Integrin Antagonists Stereochemistry

Sourcing 3-Piperidinamine HCl (CAS 127294-75-1) is a strategic choice for medicinal chemistry programs. This racemic building block features a unique 3-aminopiperidine core, essential for synthesizing potent cognition-enhancing agents and stereospecific integrin antagonists (e.g., αvβ3). Its HCl salt form ensures optimal solubility and stability, making it ideal for high-throughput, microwave-assisted synthesis of DPP-4 inhibitors and other bioactive molecules.

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
CAS No. 127294-75-1
Cat. No. B147636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinamine hydrochloride
CAS127294-75-1
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N.Cl
InChIInChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H
InChIKeyITYKBOIQLYMDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidinamine Hydrochloride (CAS 127294-75-1): A Core Building Block in Pharmaceutical Synthesis and Medicinal Chemistry


3-Piperidinamine hydrochloride (CAS 127294-75-1), with the molecular formula C5H13ClN2 and a molecular weight of 136.62 g/mol, is a racemic mixture of a six-membered heterocyclic amine containing a primary amino group at the 3-position of the piperidine ring . This compound serves as a foundational building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules . Its utility stems from the presence of the secondary amine within the piperidine ring and the exocyclic primary amine, which provide versatile handles for further derivatization, such as in the synthesis of enzyme inhibitors and central nervous system agents .

Why 3-Piperidinamine Hydrochloride Cannot Be Readily Substituted with Other Aminopiperidine Analogs


While several aminopiperidine derivatives exist (e.g., 2-aminopiperidine, 4-aminopiperidine, and various chiral isomers), simple substitution is not possible due to critical differences in their chemical behavior and biological activity. The 3-position of the amine on the piperidine ring is a key structural determinant for biological activity. For instance, in a study on integrin antagonists, the (3S)-aminopiperidine analogue demonstrated the strongest activity against alpha(v)beta3, and the S isomer at the piperidine ring was more potent than the R isomer [1]. Furthermore, the 3-aminopiperidine scaffold itself is recognized as a promising platform for developing cognition-enhancing drugs, a property not inherent to its 2- or 4-amino counterparts [2]. The hydrochloride salt form specifically offers advantages in stability and solubility compared to the free base, making it the preferred form for research and industrial applications .

Quantitative Evidence Guide for Selecting 3-Piperidinamine Hydrochloride Over Analogs


Chirality as a Critical Differentiator: (3S)- over (3R)-Aminopiperidine for alpha(v)beta3 Integrin Antagonism

The stereochemistry of the 3-aminopiperidine core is a decisive factor in potency. In a direct comparative study of tricyclic pharmacophore-based integrin antagonists, the (3S)-aminopiperidine analogue exhibited the most potent activity against the alpha(v)beta3 integrin receptor [1]. The S isomer at the piperidine ring was demonstrated to be more potent than the corresponding R isomer [1].

Medicinal Chemistry Integrin Antagonists Stereochemistry

Regiochemistry Defines Scaffold Utility: The 3-Aminopiperidine Moiety as a Privileged Cognition-Enhancing Scaffold

The 3-aminopiperidine moiety is specifically identified as a promising scaffold for synthesizing new drugs with cognition-enhancing activity, a property not attributed to the 2- or 4-aminopiperidine regioisomers [1]. This is a class-level inference, as the specific activity is attributed to the scaffold itself rather than a single unsubstituted compound.

Neuroscience Cognition Enhancement Scaffold Design

Validated Utility in DPP-4 Inhibitor Synthesis: A Documented Reaction Yield

The utility of 3-piperidinamine hydrochloride in synthesizing complex pharmaceutical targets is demonstrated by a reported downstream reaction . In this reaction, 3-aminopiperidine dihydrochloride (a salt form of the same core structure) is used as a reactant, achieving a 43% yield in the synthesis of a complex purine derivative .

Organic Synthesis Pharmaceutical Intermediates DPP-4 Inhibitors

Key Research and Industrial Applications for 3-Piperidinamine Hydrochloride (CAS 127294-75-1)


Synthesis of Stereospecific alpha(v)beta3 Integrin Antagonists

For medicinal chemistry programs targeting angiogenesis-related diseases, 3-piperidinamine hydrochloride serves as a critical racemic starting material. Resolution into its (S)- and (R)-enantiomers allows for the preparation of stereospecific integrin antagonists, where the (3S)-aminopiperidine core has been shown to confer superior potency against the alpha(v)beta3 receptor compared to the (3R)-isomer [1].

Development of Novel Cognition-Enhancing Agents

The 3-aminopiperidine scaffold is a privileged structure in neuroscience drug discovery [2]. 3-Piperidinamine hydrochloride is the ideal starting point for synthesizing libraries of compounds for screening against neurological targets, such as those involved in cognition and memory, where the 3-amino substitution is essential for desired pharmacological activity [2].

Key Intermediate in DPP-4 Inhibitor and Other Heterocycle Synthesis

This compound is a validated building block in the synthesis of complex heterocyclic systems, including DPP-4 inhibitors . Its documented use in a microwave-assisted synthesis achieving a 43% yield demonstrates its viability for modern, high-throughput synthetic methodologies, making it a reliable choice for medicinal chemists developing new enzyme inhibitors and other bioactive small molecules .

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